Sipholenol A

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sipholenol A can be synthesized through various chemical reactions. One common method involves the semisynthesis of this compound esters, such as this compound-4-O-acetate and this compound-4-O-isonicotinate . These esters are synthesized by reacting this compound with acetic anhydride or isonicotinic acid under specific conditions .

Industrial Production Methods

The industrial production of this compound primarily relies on its extraction from marine sponges. advancements in synthetic chemistry may pave the way for large-scale production through chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Sipholenol A undergoes various chemical reactions, including esterification, oxidation, and reduction .

Common Reagents and Conditions

Esterification: Acetic anhydride or isonicotinic acid is used to form esters of this compound.

Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce this compound.

Major Products

The major products formed from these reactions include this compound esters, oxidized derivatives, and reduced forms of this compound .

Scientific Research Applications

Mechanism of Action Against Multidrug Resistance

Sipholenol A has been shown to effectively reverse MDR in cancer cells that overexpress P-glycoprotein (P-gp), a major factor contributing to the failure of chemotherapy. The compound enhances the cytotoxicity of various P-gp substrate anticancer drugs, such as colchicine, vinblastine, and paclitaxel, while showing no effect on non-P-gp substrates like cisplatin .

Inhibition of P-glycoprotein

The primary mechanism through which this compound exerts its effects is by directly inhibiting P-gp-mediated drug efflux. Studies have demonstrated that this compound increases the intracellular accumulation of P-gp substrates by inhibiting their active transport out of cells .

Case Studies and Experimental Findings

Numerous studies have documented the efficacy of this compound in preclinical settings:

- Study on KB-C2 and KB-V1 Cells : In experiments involving human cervical cancer cell lines (KB-C2 and KB-V1), this compound was found to significantly reduce the IC50 values of P-gp substrate drugs, indicating enhanced sensitivity to these agents .

| Drug | IC50 without this compound (µM) | IC50 with this compound (µM) |

|---|---|---|

| Colchicine | 100 | 25 |

| Vinblastine | 80 | 15 |

| Paclitaxel | 60 | 10 |

- ATPase Activity Stimulation : this compound has been shown to stimulate ATPase activity in P-gp membranes, suggesting that it may act as a substrate for P-gp while also inhibiting its efflux function .

Broader Implications in Cancer Therapy

The ability of this compound to reverse MDR not only enhances the effectiveness of existing chemotherapeutics but also opens avenues for developing new therapeutic strategies against resistant cancer types. Its potential applications extend beyond just reversing drug resistance:

Combination Therapies

Research indicates that combining this compound with traditional chemotherapeutic agents may lead to synergistic effects, improving overall treatment outcomes for patients with resistant tumors .

Future Research Directions

Future studies are encouraged to explore the toxicological profiles and clinical applications of this compound derivatives, as well as their mechanisms at a molecular level. Investigating the structure-activity relationship (SAR) can provide insights into optimizing these compounds for enhanced efficacy and safety profiles in clinical settings.

Mechanism of Action

Sipholenol A exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits the activity of P-glycoprotein, a transporter protein involved in multidrug resistance . Additionally, this compound suppresses the activation of focal adhesion kinase (FAK) and breast tumor kinase (Brk), which are crucial for cancer cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

- Sipholenone E

- Sipholenol L

- Siphonellinol D

Uniqueness

Sipholenol A stands out due to its potent ability to reverse multidrug resistance in cancer cells and its specific inhibition of P-glycoprotein . This makes it a promising candidate for developing new anticancer therapies.

Biological Activity

Sipholenol A is a marine-derived sipholane triterpene isolated from the Red Sea sponge Callyspongia siphonella. It has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, efficacy in reversing multidrug resistance (MDR) in cancer cells, and related research findings.

This compound primarily functions by inhibiting P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux and contributes to MDR in cancer cells. The compound has been shown to enhance the cytotoxic effects of various P-gp substrate anticancer drugs, thereby reversing resistance in specific cancer cell lines.

Key Findings:

- Inhibition of P-gp : this compound directly inhibits P-gp-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents such as colchicine, vinblastine, and paclitaxel .

- Concentration-Dependent Effects : Studies indicate that this compound significantly decreases the IC50 values of these anticancer drugs in resistant cell lines (KB-C2 and KB-V1) in a concentration-dependent manner .

- Non-Toxicity : At concentrations greater than 50 µM, this compound exhibits low toxicity across various cell lines, regardless of their membrane transporter status .

Research Studies and Data

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary table highlighting key research findings:

Case Study 1: Reversal of Multidrug Resistance

In a pivotal study, this compound was tested on KB-C2 and KB-V1 cancer cell lines known for high P-gp expression. The results demonstrated:

- Enhanced Drug Efficacy : The combination of this compound with paclitaxel resulted in a significant reduction in cell viability compared to paclitaxel alone.

- Mechanistic Insights : Accumulation studies revealed that this compound increases intracellular levels of [^3H]-paclitaxel by inhibiting its efflux through P-gp .

Case Study 2: Semisynthetic Derivatives

A series of semisynthetic derivatives of this compound were evaluated for their ability to inhibit breast cancer cell migration:

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Sipholenol A from marine sponges, and how are structural identities confirmed?

this compound is isolated from Callyspongia siphonella using hexane fractionation followed by chromatographic purification. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to compare spectral data with literature values. For example, key NMR signals for this compound include characteristic hydroxyl (δ~3.5 ppm) and methyl (δ~1.2 ppm) groups in its triterpene backbone . Purity is validated via HPLC, and absolute configuration is confirmed through X-ray crystallography or circular dichroism when applicable.

Q. What are the key structural features of this compound that contribute to its bioactivity?

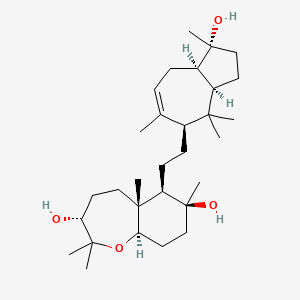

this compound is a sipholane triterpene with a tetracyclic core, hydroxyl groups at positions 4β and 19, and a spiro-linked cyclopropane ring. These features enable interactions with P-glycoprotein (P-gp), as demonstrated by molecular docking studies showing hydrogen bonding between its hydroxyl groups and P-gp’s transmembrane domains . Semisynthetic modifications, such as esterification at the 4β-OH position (e.g., 4β-4-chlorobenzoate), enhance bioactivity by improving lipophilicity and target affinity .

Q. What is the primary mechanism by which this compound reverses multidrug resistance (MDR) in cancer cells?

this compound directly inhibits P-gp-mediated drug efflux by binding to the transporter’s substrate-binding pocket, as shown in [³H]-paclitaxel accumulation assays. It does not alter P-gp expression but competitively blocks drug-binding sites, confirmed via photolabeling studies with [¹²⁵I]-iodoarylazidoprazosin . Specificity for P-gp is evident from its lack of activity against MRP1 or BCRP transporters .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s P-gp inhibition while controlling for off-target effects?

- Step 1: Use paired cell lines (e.g., KB-3-1 [P-gp-negative] vs. KB-C2 [P-gp-positive]) to isolate P-gp-specific effects.

- Step 2: Conduct ATPase assays to determine if this compound stimulates P-gp’s ATP hydrolysis, indicating direct interaction .

- Step 3: Validate specificity via cytotoxicity assays in cells overexpressing non-target transporters (e.g., MRP1/ABCC1).

- Step 4: Employ molecular dynamics simulations to map binding interactions within P-gp’s homology model .

Q. What strategies optimize this compound derivatives for enhanced antimigratory activity in metastatic breast cancer models?

- Structural Optimization: Ester derivatives (e.g., 4β-4-chlorobenzoate) show superior antimigratory effects over carbamates due to increased membrane permeability.

- Kinase Profiling: Use KINOMEscan to identify off-target kinase modulation (e.g., PTK6 inhibition reduces FAK/Brk signaling in MDA-MB-231 cells) .

- Invasion Assays: Test derivatives in 3D Matrigel models to quantify inhibition of matrix metalloproteinase (MMP) secretion and cell invasion .

Q. How can contradictory cytotoxicity data for this compound across studies be systematically analyzed?

- Variable 1: Cell line specificity (e.g., IC₅₀ = 48.9 μM in HCT-116 vs. 3.0 μM in MCF-7) due to differential P-gp expression .

- Variable 2: Compound purity—crude extracts may contain synergistic/antagonistic co-metabolites (e.g., sipholenone A).

- Variable 3: Assay conditions (e.g., 72-hour exposure vs. short-term treatments) impacting apoptosis vs. cytostatic effects .

Q. What experimental approaches validate this compound’s role in apoptosis induction?

- Cell Cycle Analysis: Flow cytometry reveals G₂/M or S-phase arrest in HCT-116 cells treated with this compound, correlating with cyclin-dependent kinase inhibition .

- Western Blotting: Detect cleaved caspase-3 and PARP to confirm caspase-dependent apoptosis .

- Annexin V/PI Staining: Quantify early vs. late apoptotic populations in dose- and time-dependent studies .

Q. How can researchers identify kinase targets of this compound derivatives to elucidate antimetastatic mechanisms?

- Kinome-Wide Screens: Use KINOMEscan platforms to profile inhibition of 451 human kinases.

- Phosphorylation Assays: Validate PTK6 inhibition by measuring reduced phosphorylation of downstream targets (e.g., Paxillin) in MDA-MB-231 cells .

- CRISPR Knockout Models: Compare antimigratory effects in PTK6-knockout vs. wild-type cells .

Q. What methods confirm this compound’s lack of cytotoxicity in non-cancerous cells?

- Selectivity Index (SI): Calculate IC₅₀ ratios between cancerous (e.g., MCF-7) and non-tumorigenic cells (e.g., MCF10A). This compound derivatives exhibit SI >10 in breast models .

- Long-Term Toxicity: Monitor viability, mitochondrial membrane potential, and ROS production in primary human fibroblasts over 14 days .

Q. How can synergistic combinations of this compound with chemotherapeutics be rationally designed?

Properties

IUPAC Name |

(3R,5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWWPNAIMBYRKG-KOHQYJKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78518-73-7 | |

| Record name | SIPHOLENOL-A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.